An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Tris(methylthio)methane
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Tris(methylthio)methane
Abstract: This technical guide provides a comprehensive overview of Tris(methylthio)methane, a versatile trithioorthoformate with significant applications in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the core physical properties, spectral characteristics, and chemical reactivity of this reagent. Emphasis is placed on the practical aspects of its synthesis, purification, and handling, as well as the mechanistic underpinnings of its utility as a synthetic building block, particularly as a masked carbonyl anion equivalent. Detailed experimental protocols and safety considerations are provided to ensure both efficacy and operational safety in a laboratory setting.
Introduction: The Role of Trithioorthoformates in Synthesis
Trithioorthoformates, the sulfur analogues of orthoformates, are a class of compounds that have carved a unique niche in the repertoire of synthetic organic chemistry. Among these, Tris(methylthio)methane (CAS No. 5418-86-0), also known as trimethyl trithioorthoformate, stands out for its stability, ease of handling, and versatile reactivity. Its primary role is as a precursor to the tris(methylthio)methyllithium carbanion, a potent nucleophile that serves as a synthetic equivalent (a synthon) for the formyl anion or a carboxyl anion, functionalities that are otherwise challenging to introduce directly.[1][2]
Understanding the physical and chemical properties of Tris(methylthio)methane is paramount for its effective and safe utilization. This guide aims to provide a detailed examination of these properties, grounded in established literature and practical laboratory experience, to empower scientists in leveraging this reagent to its full potential in complex molecule synthesis.
Core Physicochemical Properties
Tris(methylthio)methane is a colorless to pale yellow liquid under ambient conditions, characterized by a distinct earthy or truffle-like odor.[3] Its fundamental physical properties are summarized in Table 1, providing a critical reference for its handling, purification, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 5418-86-0 | |
| Molecular Formula | C₄H₁₀S₃ | |
| Molecular Weight | 154.32 g/mol | |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Earthy, mushroom, musty, truffle-like | [3] |
| Melting Point | 16 °C (60.8 °F) | |
| Boiling Point | 102 °C (216 °F) at 15 mmHg225-227 °C (437-441 °F) at 760 mmHg | |
| Density | 1.16 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.577 | |
| Flash Point | 86 °C (186.8 °F) - closed cup | |
| Solubility | Slightly soluble in water (est. 2060 mg/L at 25 °C). Miscible with many organic solvents. | [3][4] |
Table 1: Key Physical Properties of Tris(methylthio)methane
The relatively low melting point of 16 °C means that the compound may solidify if stored in a cool environment, which should be considered when planning for its transfer or use. Its high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition.
Molecular Structure and Spectroscopic Signature
A thorough understanding of a reagent's spectroscopic data is fundamental for quality control and reaction monitoring. Tris(methylthio)methane has a simple, symmetric structure which gives rise to a clean and easily interpretable spectroscopic signature.
Figure 1: Molecular Structure of Tris(methylthio)methane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation and purity assessment of Tris(methylthio)methane. Due to the molecule's symmetry, the spectra are simple.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct singlets.
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A singlet corresponding to the nine equivalent protons of the three methyl (-SCH₃) groups. This peak typically appears around δ 2.1-2.2 ppm .
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A singlet corresponding to the single methine proton (HC(S)₃). This peak is found further downfield, typically around δ 5.0-5.1 ppm , due to the deshielding effect of the three adjacent sulfur atoms. The integration ratio of these two peaks should be 9:1, providing a quick and reliable purity check.
-
-
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is also straightforward, showing two signals.
Infrared (IR) Spectroscopy
FTIR spectroscopy is useful for identifying the key functional groups present. The spectrum of Tris(methylthio)methane is characterized by the following absorptions:
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C-H Stretching: Sharp peaks in the 2900-3000 cm⁻¹ region corresponding to the stretching vibrations of the methyl and methine C-H bonds.
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C-H Bending: Bending vibrations for the methyl groups appear around 1430 cm⁻¹ and 1310 cm⁻¹ .
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C-S Stretching: The C-S stretching vibrations are typically weaker and appear in the fingerprint region, usually between 600-800 cm⁻¹ . The presence of multiple C-S bonds can lead to several absorptions in this area.
Mass Spectrometry (MS)
Under electron ionization (EI), Tris(methylthio)methane undergoes characteristic fragmentation.
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Molecular Ion (M⁺): The molecular ion peak at m/z = 154 is typically observed.[6]
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Key Fragments: The most prominent fragment is often the [M - SCH₃]⁺ peak at m/z = 107 , resulting from the loss of a methylthio radical. This fragment is relatively stable. Further fragmentation can lead to the loss of another methylthio group or other rearrangements.[6][7]
Synthesis and Purification
A reliable and convenient synthesis of Tris(methylthio)methane is crucial for its application in research. A well-established method involves the reaction of a suitable trihalomethane with sodium thiomethoxide.[2]
Causality in Synthesis Design
The choice of starting materials is dictated by availability, reactivity, and safety. Bromoform (CHBr₃) is often preferred over chloroform (CHCl₃) or iodoform (CHI₃) as it offers a good balance of reactivity and stability. Sodium thiomethoxide (NaSMe) is a potent and readily available nucleophile. The reaction is typically performed in a polar aprotic solvent like Dimethylformamide (DMF) or an alcohol like methanol to facilitate the nucleophilic substitution. The reaction proceeds via a series of Sₙ2 reactions where the thiomethoxide anion displaces the bromide ions.
Figure 2: General Workflow for the Synthesis of Tris(methylthio)methane
Model Experimental Protocol: Synthesis
This protocol is a representative model based on established chemical principles for trithioorthoformate synthesis.
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Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium thiomethoxide by carefully adding sodium methoxide (3.3 equivalents) to a solution of methanethiol (3.5 equivalents) in anhydrous methanol at 0 °C. Alternatively, use commercially available sodium thiomethoxide solution.
-
Reaction: Slowly add bromoform (1.0 equivalent) dropwise to the stirred solution of sodium thiomethoxide at 0 °C. An exothermic reaction will occur; maintain the temperature below 20 °C during the addition.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent in vacuo.
Purification Protocol: Vacuum Distillation
The crude product is a yellow-to-brown oil. Purification is critical and is best achieved by vacuum distillation.
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation: Heat the crude oil gently using an oil bath. Discard any initial low-boiling fractions.
-
Collection: Collect the fraction boiling at ~102 °C under a vacuum of ~15 mmHg . The pure product will be a colorless or pale yellow liquid.
Chemical Reactivity and Synthetic Applications
The primary synthetic value of Tris(methylthio)methane lies in its ability to be deprotonated to form a nucleophilic carbanion.
Lithiation to Form a Formyl Anion Equivalent
The methine proton is acidic enough (pKa ≈ 31) to be removed by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The reaction is performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.
Sources
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- 2. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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